molecular formula C8H5Cl2F3O B1398691 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol CAS No. 1092461-04-5

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B1398691
CAS No.: 1092461-04-5
M. Wt: 245.02 g/mol
InChI Key: LSBMUWBCVLIBIO-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol ( 1092461-04-5) is a high-purity chemical compound supplied for research and development purposes. This aromatic alcohol features a benzyl alcohol group ortho to two chlorine substituents and a meta-trifluoromethyl group on the benzene ring, presenting a sterically hindered and electron-deficient structure with a molecular formula of C8H5Cl2F3O and a molecular weight of 245.03 g/mol . Its structure makes it a versatile and valuable synthetic intermediate, particularly as a key building block in organic synthesis. Researchers utilize this compound to access more complex molecules; for instance, the benzyl alcohol group can be readily oxidized to an aldehyde or converted to other functionalities like halides (e.g., 2,6-Dichloro-3-(trifluoromethyl)benzyl bromide, CAS 1092461-07-8) or cyanides (e.g., 2,6-Dichloro-3-(trifluoromethyl)benzyl cyanide, CAS 1092461-09-0) . The presence of the trifluoromethyl group is of significant interest in life sciences research due to its ability to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability. Compounds based on a similar 2,6-dichloro-3-substituted benzamide scaffold have been investigated for their biological activity, functioning as fungicides with both curative and protective action, specifically against powdery mildew in cereals . This suggests potential applications for this benzyl alcohol in the development of novel agrochemicals and pharmaceuticals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[2,6-dichloro-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBMUWBCVLIBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)Cl)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol involves the reduction of the corresponding benzaldehyde derivative. The reaction typically employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the benzaldehyde derivative in the presence of hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde or 2,6-Dichloro-3-(trifluoromethyl)benzoic acid.

    Reduction: 2,6-Dichloro-3-(trifluoromethyl)toluene.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol serves as an important intermediate for the production of various complex organic molecules. Its unique structure allows for selective reactions with other compounds, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.

Biology

This compound has been explored for its potential as an enzyme inhibitor and receptor ligand. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to biological targets, which is crucial for developing new therapeutic agents.

Medicine

Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties. Its ability to inhibit specific metabolic pathways makes it a candidate for further investigation in drug development.

Antimicrobial Efficacy

A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. This suggests potential utility in developing new antimicrobial agents for treating bacterial infections.

Cancer Cell Line Studies

In vitro studies involving human cancer cell lines indicated that this compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. This finding opens avenues for further research into its anticancer applications.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its distribution and activity within biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol with structurally related benzyl alcohol derivatives, focusing on substituent patterns, molecular properties, and commercial availability.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Price (USD/g) Key Suppliers
This compound C₈H₅Cl₂F₃O 253.03 -Cl (2,6); -CF₃ (3); -CH₂OH (1) 103204-07-5 Inquiry-based CymitQuimica
4-(2,6-Difluorophenyl)benzyl alcohol C₁₃H₁₀F₂O 220.1 -F (2,6 on phenyl); -CH₂OH (1) 885963-50-8 180.00 Aroz Technologies
4-(3,5-Dichlorophenyl)benzyl alcohol C₁₃H₁₀Cl₂O 253.1 -Cl (3,5 on phenyl); -CH₂OH (1) 885949-98-4 680.00 (5g) Aroz Technologies
(R)-2,6-Dichloro-3-fluoro-α-methylbenzyl alcohol C₈H₇Cl₂FO 221.05 -Cl (2,6); -F (3); -CH(CH₃)OH (1) 330156-50-8 16,500.00 (1g)* TCI Chemicals
3-(2,6-Dimethylphenyl)benzyl alcohol C₁₅H₁₆O 212.29 -CH₃ (2,6 on phenyl); -CH₂OH (1) 691905-27-8 Inquiry-based Fluorochem, Aroz

*Note: Pricing for TCI Chemicals is listed in unspecified currency units; USD conversion is approximate.

Key Structural and Functional Differences

Halogen vs. Chlorine atoms at the 2- and 6-positions create steric hindrance, which may reduce reactivity in nucleophilic substitutions compared to fluorinated analogs like 4-(2,6-Difluorophenyl)benzyl alcohol .

Stereochemical Complexity: The (R)-enantiomer of 2,6-Dichloro-3-fluoro-α-methylbenzyl alcohol introduces chirality, making it relevant for asymmetric synthesis, unlike the non-chiral target compound .

Commercial Accessibility :

  • Dichloro- and trifluoromethyl-substituted derivatives (e.g., the target compound and 4-(3,5-Dichlorophenyl)benzyl alcohol ) are priced higher than simpler analogs, reflecting synthetic challenges in introducing multiple halogens .

Biological Activity

Overview

2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol (CAS Number: 1092461-04-5) is an organic compound characterized by its unique structure, which includes two chlorine atoms and a trifluoromethyl group attached to a benzyl alcohol framework. This compound has garnered interest in various fields, particularly in biological research due to its potential antimicrobial and antifungal properties.

  • Molecular Formula : C₈H₅Cl₂F₃O
  • Molecular Weight : 227.03 g/mol
  • Structure : The presence of halogen substituents significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities . The trifluoromethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with cellular targets.

  • Antibacterial Activity : Studies have shown that compounds with similar structures possess significant antibacterial effects against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Antifungal Activity : Preliminary findings suggest efficacy against certain fungal strains, possibly through similar mechanisms as its antibacterial activity.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors within microbial cells, leading to inhibition of growth or cell death. The lipophilic nature of the trifluoromethyl group may facilitate better interaction with lipid membranes, enhancing its bioactivity.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various chlorinated benzyl alcohol derivatives, including this compound. Results indicated:

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compound32 µg/mLAntibacterial
Ethyl 2,6-dichloro-3-(trifluoromethyl)benzoate16 µg/mLAntifungal

This study highlights the potential of this compound as a lead structure for developing new antimicrobial agents .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on various benzyl alcohol derivatives to determine the influence of different substituents on biological activity. The findings suggested:

  • The introduction of halogen atoms (particularly fluorine and chlorine) significantly enhances antimicrobial potency.
  • The trifluoromethyl group was found to improve membrane permeability, which is crucial for biological activity .

Applications in Medicine and Industry

The ongoing research into the pharmacological properties of this compound suggests potential applications in:

  • Drug Development : As a pharmacophore in developing new antimicrobial agents.
  • Agriculture : Its structural analogs have shown herbicidal properties, indicating potential applications in agrochemicals .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-dichloro-3-(trifluoromethyl)benzyl alcohol, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves halogenation and substitution on a benzyl alcohol precursor. For example, fluorinated benzyl alcohols are often synthesized via nucleophilic aromatic substitution (NAS) or catalytic hydrogenation of corresponding benzaldehydes. Optimization may include:

  • Catalyst Selection : Palladium or nickel catalysts for hydrogenation (e.g., reducing 2,6-dichloro-3-(trifluoromethyl)benzaldehyde to the alcohol).
  • Temperature Control : Reactions typically proceed at 50–80°C to balance yield and side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization for high purity (>95%) .

Q. How can the molecular structure and purity of this compound be characterized?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^19F NMR to confirm substituent positions and purity. For example, the trifluoromethyl group shows a distinct 19^19F NMR peak at ~-60 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected: ~261.5 g/mol) .
  • Chromatography : HPLC or GC-MS to assess purity and detect impurities (e.g., residual aldehydes or halides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol
Reactant of Route 2
2,6-Dichloro-3-(trifluoromethyl)benzyl alcohol

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